7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C12H13BrO and its molecular weight is 253.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Pan-RAR Agonists
Compounds designed as potential pan-RAR (retinoic acid receptor) agonists were synthesized from 7-bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. This chemical served as a starting material for the creation of molecules with potential applications in retinoic acid receptor targeting, demonstrating its utility in the development of therapeutics targeting nuclear receptors (Das, Tang, & Evans, 2012).
Generation of Cycloallenes
Research into the addition of bromofluoro-carbene to 1,4-dihydronaphthalene showcased the generation of cycloallenes, confirming the formation of reactive intermediates. This application highlights the compound's role in the study of cyclic strained-allenes, contributing to advancements in organic and computational chemistries (Azizoglu, Demirkol, Kilic, & Yildiz, 2007).
Cytoprotective Effects Study
The compound has been utilized in the isolation of dihydronaphthalenones from Catalpa ovata wood, exploring their cytoprotective effects against oxidative damage in HepG2 cells. This application underscores its value in natural product research and the potential discovery of new antioxidants (Kil, So, Choi, Han, Jin, & Seo, 2018).
Antimicrobial Activity Exploration
The exploration of antimicrobial metabolites from aquatic fungi resulted in the isolation of new metabolites synthesized from this compound. This signifies its importance in the discovery of new antimicrobial agents, contributing to the field of medicinal chemistry (Sun, Gao, Shen, Xu, Wang, Liu, & Dong, 2011).
Development of Benzodiazepine Ligands
The compound has also been pivotal in the identification of new ligands for the benzodiazepine site of GABAA receptors. This research demonstrates its utility in neuroscience, particularly in the development of compounds with potential applications in anxiety and sleep disorders (Szekeres, Atack, Chambers, Cook, Macaulay, Pillai, & Macleod, 2004).
Properties
IUPAC Name |
7-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSBQGIPLDEDIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=C1C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444448 | |
Record name | 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166978-46-7 | |
Record name | 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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